Saxagliptin-13C3 is synthesized from saxagliptin, which was first approved by the Food and Drug Administration in 2009. It belongs to the class of small molecules classified as DPP-4 inhibitors, which enhance insulin secretion and decrease glucagon levels in the bloodstream, thereby improving glycemic control in diabetic patients . The compound is commercially available and can be sourced from various chemical suppliers specializing in isotopically labeled compounds .
The synthesis of saxagliptin-13C3 typically involves isotopic labeling during the synthesis of saxagliptin itself. Two primary methods for synthesizing saxagliptin include:
These methods ensure that the resultant saxagliptin-13C3 maintains high optical purity and structural integrity.
Saxagliptin-13C3 undergoes various chemical reactions typical of DPP-4 inhibitors. Key reactions include:
The stability of saxagliptin-13C3 under physiological conditions allows it to be effectively utilized in metabolic studies without significant degradation .
Saxagliptin exerts its pharmacological effects primarily by inhibiting DPP-4, an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, saxagliptin increases levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells. This dual action results in lower blood glucose levels following meals.
The mechanism can be summarized as follows:
This mechanism highlights why saxagliptin is effective in managing type 2 diabetes .
Key physical properties of saxagliptin-13C3 include:
Property | Value |
---|---|
Molecular Weight | 318.4 g/mol |
Solubility | Sparingly soluble (2.26 mg/mL) |
Partition Coefficient (cLogP) | 0.88 |
Aqueous Solubility (cLogS) | -2.1 |
Topological Polar Surface Area | 90.35 Ų |
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles .
Saxagliptin-13C3 is primarily used in research settings to study the pharmacokinetics and dynamics of saxagliptin in vivo. Its isotopic labeling allows researchers to trace its metabolic pathways effectively, assess bioavailability, and evaluate interactions with other compounds or biological systems.
Applications include:
Stable isotope-labeled saxagliptin analogs (e.g., Saxagliptin-¹³C₃) are engineered to preserve pharmacological activity while enabling precise tracking in metabolic studies. The design prioritizes three principles:
Table 1: Design Strategies for Saxagliptin-¹³C₃
Design Parameter | Implementation in Saxagliptin-¹³C₃ | Purpose |
---|---|---|
Isotope Position | Adamantyl carbonyl carbon, prolinonitrile ring | Minimize metabolic cleavage |
Mass Shift | +3 Da (³¹⁵N → ³¹⁸N) | Avoid MS overlap with endogenous compounds |
Molecular Integrity | Retention of stereochemistry at chiral centers | Ensure identical DPP-4 binding affinity |
These analogs enable quantitative tracing of saxagliptin’s absorption, distribution, and metabolite formation in biological systems, as demonstrated in studies tracking 5-Hydroxy Saxagliptin-¹³C₃ formation in hepatocytes [1] [5].
Saxagliptin-¹³C₃ synthesis employs position-specific ¹³C-labeled building blocks to achieve high isotopic enrichment (>99 atom%) while minimizing cost and side reactions. Key methodologies include:
Table 2: Optimization Parameters for Saxagliptin-¹³C₃ Synthesis
Synthetic Stage | Conventional Method | Optimized ¹³C₃ Method | Improvement |
---|---|---|---|
Cyanide Incorporation | NaCN (unlabeled) | Na¹³CN (99% enrichment) | Isotopic purity: 99.2% |
Amidation Yield | 65% (room temp, 12h) | 88% (microwave, 2h) | Time reduction: 83% |
Chiral Separation | Column chromatography | Tartrate crystallization | ee: 99.5% vs. 98% |
Critical challenges include suppressing racemization during amidation and eliminating unlabeled impurities (e.g., Saxagliptin EP Impurity A). Purification via preparative HPLC with a C18 stationary phase achieves >99.3% chemical and isotopic purity [4] [6].
Radiolabeled (¹⁴C) and stable isotope-labeled (¹³C/²H) saxagliptin serve distinct roles in drug development, with divergent synthesis constraints:
Radiolabeling (¹⁴C)
Stable Isotope Labeling (¹³C₃)
Table 3: Radiolabeled vs. Stable Isotope-Labeled Saxagliptin
Parameter | ¹⁴C-Labeled Saxagliptin | Saxagliptin-¹³C₃ |
---|---|---|
Isotope Incorporation | [¹⁴C]CH₂I₂ (specific activity: 53.98 μCi/mg) | Na¹³CN (enrichment: 99 atom%) |
Radiochemical/Chemical Yield | 3.0% | 85–90% |
Key Application | Mass balance studies | IV/oral co-administration studies |
Safety Constraints | Radioactive handling required | None beyond standard lab safety |
The shift toward stable isotopes is driven by regulatory acceptance of LC-MS/MS for bioanalysis, reduced costs for ¹³C reagents, and avoidance of radioactive waste disposal [1] .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4